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Compound of Interest

Compound Name: 4-Phenylpiperidin-2-one

Cat. No.: B1288294 Get Quote

A Technical Guide to 4-Phenylpiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Phenylpiperidin-2-one, a

heterocyclic compound of interest in medicinal chemistry and drug development. This

document outlines its fundamental chemical properties, synthesis, and known biological

context, with a focus on presenting clear, structured data and methodologies.

Core Chemical and Physical Properties
4-Phenylpiperidin-2-one is a derivative of piperidine featuring a phenyl group at the 4-position

and a carbonyl group at the 2-position. Its fundamental properties are summarized below.
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Property Value Source

CAS Number 81976-73-0 [1]

Molecular Formula C₁₁H₁₃NO [1]

Molecular Weight 175.23 g/mol [1]

IUPAC Name 4-phenylpiperidin-2-one [1]

Topological Polar Surface Area 29.1 Å² [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
1 [1]

Rotatable Bond Count 1 [1]

Synthesis of 4-Phenylpiperidin-2-one: An Overview
While a specific, detailed experimental protocol for the synthesis of 4-Phenylpiperidin-2-one is

not extensively documented in readily available literature, the synthesis of the broader class of

4-piperidones is well-established. These methods can be adapted to produce the target

compound. The following sections describe a generalized experimental approach.

General Synthetic Strategy: Dieckmann Condensation
A common and versatile method for the synthesis of 4-piperidone scaffolds is the Dieckmann

condensation.[2][3] This intramolecular cyclization of a diester is a powerful tool for forming

five- and six-membered rings. The general workflow for synthesizing a 4-piperidone derivative

is illustrated below.
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Step 1: Michael Addition

Step 2: Dieckmann Condensation

Step 3: Hydrolysis and Decarboxylation
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Caption: Generalized workflow for the synthesis of 4-piperidone derivatives.

Experimental Protocol: A Generalized Approach
The following protocol outlines the key steps in a typical synthesis of a 4-piperidone derivative,

which could be adapted for 4-Phenylpiperidin-2-one.

Materials:

A primary amine (e.g., an amino acid derivative)
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An α,β-unsaturated ester (e.g., methyl acrylate)

A strong base (e.g., sodium ethoxide, sodium hydride)

An appropriate solvent (e.g., toluene, ethanol)

Acid or base for hydrolysis and decarboxylation (e.g., HCl, NaOH)

Procedure:

Michael Addition: The primary amine is reacted with two equivalents of the α,β-unsaturated

ester in a suitable solvent. This reaction forms a diester intermediate. The reaction mixture is

typically stirred at room temperature or with gentle heating until the reaction is complete, as

monitored by techniques like Thin Layer Chromatography (TLC).

Dieckmann Condensation: The diester intermediate is then treated with a strong base to

induce an intramolecular cyclization, forming a β-ketoester. This reaction is usually carried

out under anhydrous conditions to prevent side reactions.

Hydrolysis and Decarboxylation: The resulting β-ketoester is subjected to hydrolysis and

decarboxylation under acidic or basic conditions to yield the final 4-piperidone derivative. The

product is then purified using standard techniques such as recrystallization or column

chromatography.

Biological and Pharmacological Context
The 4-phenylpiperidine scaffold is a well-known pharmacophore present in a variety of

biologically active molecules, particularly those targeting the central nervous system.

Derivatives of 4-phenylpiperidine are known to exhibit a range of pharmacological activities,

including:

Opioid Receptor Agonism: The 4-phenylpiperidine structure is a core component of several

opioid analgesics.[4]

Dopamine D2 Receptor Ligands: Modifications of the 4-phenylpiperidine ring have led to the

development of ligands for the dopamine D2 receptor, with potential applications in treating

neurological and psychiatric disorders.[5]
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Antimicrobial and Antifungal Activity: Certain derivatives of piperidin-4-one have shown

promising in vitro antibacterial and antifungal properties.[6]

While the specific biological activity and signaling pathways of 4-Phenylpiperidin-2-one are

not extensively detailed in the current literature, its structural similarity to these

pharmacologically active classes of compounds suggests its potential as a scaffold for the

design of novel therapeutic agents. Further research is warranted to fully elucidate its biological

profile.

The logical relationship for the development of such compounds can be visualized as a

progression from the core scaffold to potential therapeutic applications.
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Caption: Drug discovery workflow starting from a core scaffold.

Spectral Data
Detailed spectral data (¹H NMR, ¹³C NMR, IR) for 4-Phenylpiperidin-2-one is not consistently

available across public databases. However, for related 4-phenylpiperidine and piperidin-4-one

derivatives, characteristic spectral features can be expected.

¹H NMR: Signals corresponding to the aromatic protons of the phenyl group would be

expected in the range of δ 7.0-7.5 ppm. The protons on the piperidine ring would appear as a

series of multiplets in the upfield region.

¹³C NMR: Aromatic carbons would resonate in the δ 120-140 ppm region, while the carbonyl

carbon of the lactam would appear significantly downfield. The aliphatic carbons of the

piperidine ring would be found in the upfield region.

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the lactam

would be a key feature, typically appearing in the range of 1650-1680 cm⁻¹. An N-H stretch

would also be observable for the unsubstituted lactam.
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Researchers are advised to acquire and interpret their own spectral data for unambiguous

characterization of synthesized 4-Phenylpiperidin-2-one.

Conclusion
4-Phenylpiperidin-2-one represents a molecule of interest within the broader class of

pharmacologically relevant piperidine derivatives. While specific experimental and biological

data are sparse, the established synthetic methodologies for the piperidone core and the

known biological activities of the 4-phenylpiperidine scaffold provide a solid foundation for

future research and development. This guide serves as a starting point for professionals

seeking to explore the potential of this and related compounds in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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